

Synthesis of Homoallylic Alcohols Using Allyltrimethoxysilane: Application Notes and Protocols

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Compound of Interest

Compound Name: *Allyltrimethoxysilane*

Cat. No.: *B1265876*

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Introduction

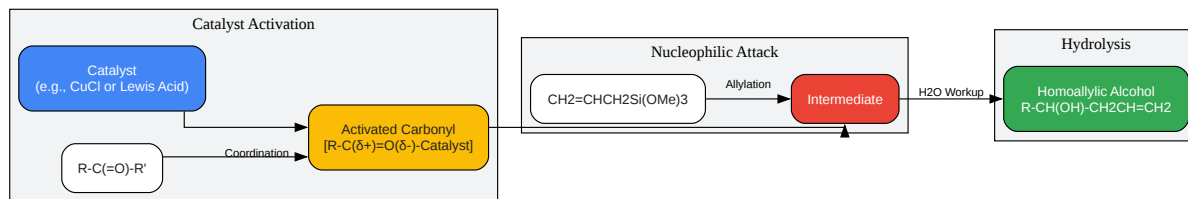
The synthesis of homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The addition of an allyl group to a carbonyl compound can be efficiently achieved using various organometallic reagents. Among these, **allyltrimethoxysilane** has emerged as a stable, less toxic, and effective reagent for the allylation of aldehydes, ketones, and imines. This reaction, often a variant of the Hosomi-Sakurai reaction, typically proceeds in the presence of a Lewis acid or a specific catalyst system to afford the corresponding homoallylic alcohols or amines in good yields.^{[1][2][3]}

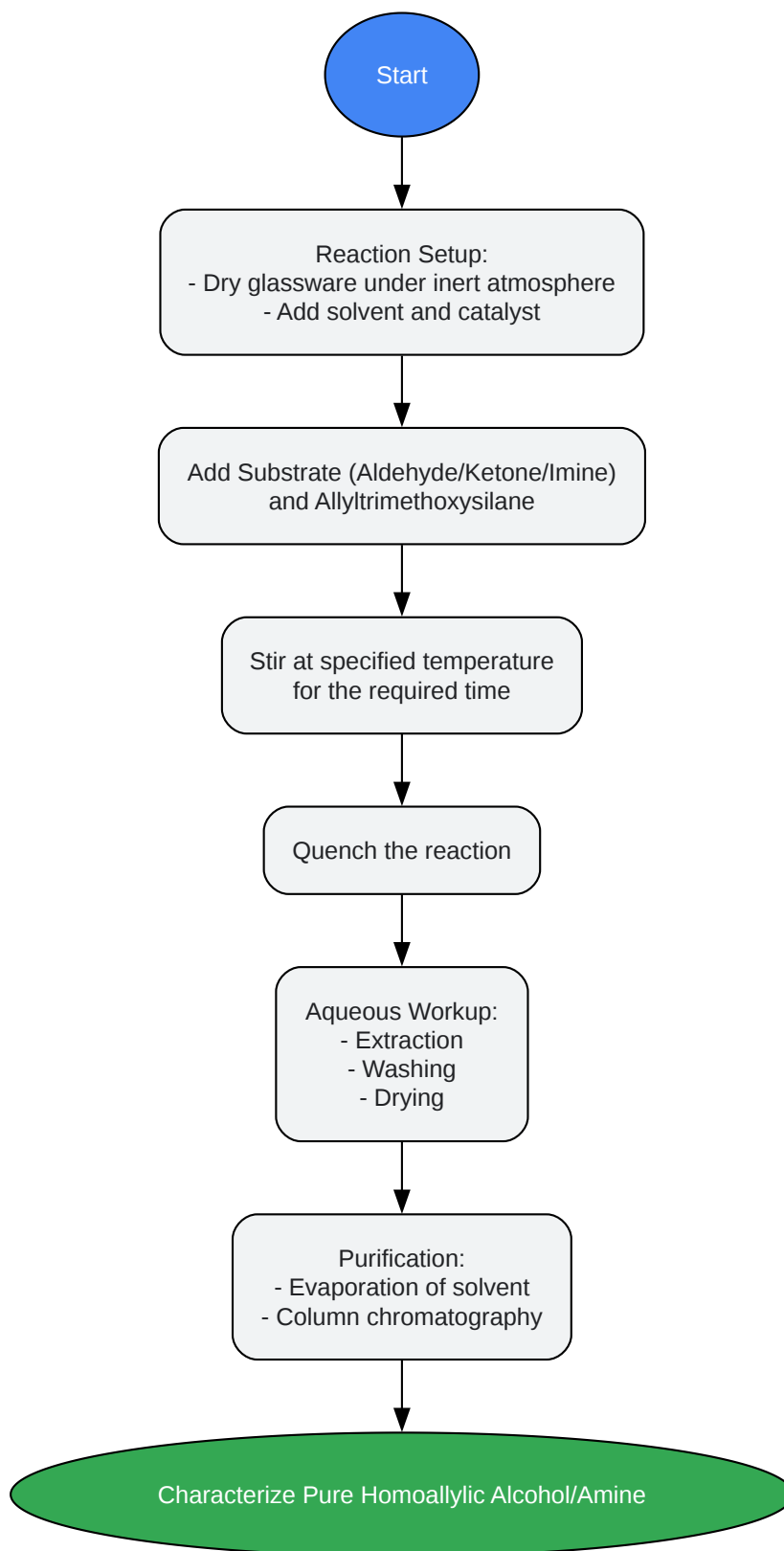
This document provides detailed application notes and experimental protocols for the synthesis of homoallylic alcohols and amines using **allyltrimethoxysilane**, focusing on two primary catalytic systems: a copper(I) chloride/tetrabutylammonium difluorotriphenylsilicate (CuCl/TBAT) system and traditional Lewis acid catalysis (e.g., TiCl₄, BF₃·OEt₂).

Reaction Mechanism and Workflow

The reaction proceeds via the activation of the carbonyl compound by the catalyst, followed by nucleophilic attack of the allyl group from **allyltrimethoxysilane**. The resulting intermediate is

then hydrolyzed to yield the homoallylic alcohol.





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References

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